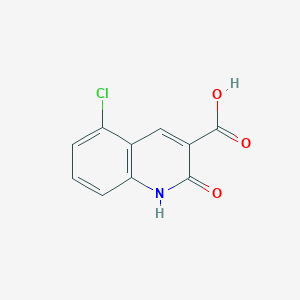

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 5, a ketone group at position 2, and a carboxylic acid group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinolones, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C10H6ClNO3 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

5-chloro-2-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO3/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) |

InChI Key |

FYGQAFOPLKYOGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)C(=O)O)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Method 1: Cyclization of 2-Aminoquinoline Derivatives

Scheme 1: Cyclization of 2-Aminoquinoline Derivatives

- The synthesis begins with the preparation of 2-aminobenzoyl derivatives, which undergo cyclization facilitated by oxidants like hydrogen peroxide or potassium permanganate at controlled temperatures (typically 25–35°C).

- The cyclization yields the quinoline core, which is then subjected to electrophilic halogenation using NCS to introduce the chlorine atom at the 5-position, yielding 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid precursors.

- The cyclization step is optimized at slightly acidic to neutral pH to prevent over-oxidation.

- The chlorination step is performed under mild conditions to prevent substitution at undesired positions.

Preparation Method 2: Functionalization of 2-Oxoquinoline Derivatives

Scheme 2: Halogenation and Carboxylation of 2-Oxoquinoline

- Starting with 2-oxoquinoline compounds, selective halogenation at the 5-position is achieved using NCS or NBS under controlled temperature conditions (around 0–25°C).

- Subsequent oxidation introduces the carboxylic acid functionality at the 3-position, often using potassium permanganate in an aqueous medium.

- The final step involves lithiation at the 3-position, followed by CO₂ fixation to form the carboxylic acid, completing the synthesis of MCIC.

- The halogenation step is highly regioselective, influenced by electronic effects of substituents.

- Oxidation conditions are optimized to prevent over-oxidation or degradation of the quinoline ring.

Advanced Synthesis Techniques and Optimization

Recent research emphasizes the use of microwave-assisted synthesis and catalytic systems to improve yields and reduce reaction times:

- Microwave-assisted cyclization typically reduces reaction times from hours to minutes.

- Catalytic coupling reagents like HATU facilitate the formation of amide bonds, crucial in functionalizing the quinoline core.

Data Tables Summarizing Reaction Conditions

| Reaction Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization | Hydrogen peroxide, NaOH | 25–35°C | 2–4 hours | 70–85% | Mild oxidizing conditions |

| Halogenation | NCS | 0–25°C | 1–2 hours | 80–90% | Regioselective at 5-position |

| Oxidation | KMnO₄ | 25–40°C | 1–3 hours | 65–75% | Controlled to prevent ring degradation |

| Carboxylation | CO₂ fixation | Room temp | 4–8 hours | 60–70% | Lithiation method |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Quinoline Core

Positional Isomers and Halogen Substitution

- 4-Chloro-1-(2,3-dichloropropyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride: This analog differs in chlorine substitution (position 4 vs. 5) and includes a dichloropropyl side chain.

- 7-Methoxy-8-alkoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chlorides: Methoxy and alkoxy groups at positions 7 and 8 introduce steric and electronic effects, which can modulate binding to targets like cannabinoid receptors (e.g., CB1/CB2) .

Functional Group Modifications

- 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Replacing the fused benzene ring of quinoline with a pyridine ring reduces aromaticity and molecular weight (193.23 vs. ~228 g/mol for the quinoline analog).

Carboxylic Acid Derivatives

Esters and Amides

- Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Esterification of the carboxylic acid group improves cell permeability but reduces hydrogen-bonding capacity, often diminishing target affinity .

- N-(5-Chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide: Conversion to an amide introduces a hydrophobic hexyl chain and a methoxyphenyl group, enhancing selectivity for lipid-rich environments (e.g., bacterial membranes) .

Salts and Prodrugs

- 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide salts: Salt forms improve solubility and bioavailability, critical for oral administration in therapeutic applications .

Key Observations :

- The quinoline core is critical for DNA gyrase inhibition (as seen in ciprofloxacin), but the absence of a piperazine or cyclopropyl group in the target compound limits this activity .

- Chlorine at position 5 enhances electronegativity, improving interactions with hydrophobic pockets in enzymes like cannabinoid receptors .

- Carboxylic acid derivatives are less studied than amides but offer versatility as synthetic intermediates for prodrug development .

Physicochemical Properties

| Property | Target Compound | 5-Cl-2-oxo-dihydropyridine-3-COOH | Ciprofloxacin |

|---|---|---|---|

| Molecular Weight (g/mol) | ~228 | 172.54 | 331.34 |

| LogP (Predicted) | 1.8–2.2 | 1.1 | 0.28 |

| Solubility (mg/mL) | <1 (aqueous) | >10 | 0.2 (pH 7) |

| pKa (COOH) | ~3.5 | ~3.0 | 6.1 (piperazinyl) |

Notes:

- The higher LogP of the target compound compared to ciprofloxacin suggests better membrane penetration but may require formulation adjustments for aqueous delivery .

- Low solubility of the quinoline analog contrasts with the pyridine derivative, highlighting the impact of core structure on hydrophilicity .

Biological Activity

5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (often referred to as a derivative of 2-oxo-1,2-dihydroquinoline) has garnered significant attention in recent years due to its promising biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial strains. Research indicates that derivatives of 5-chloro-2-oxo-1,2-dihydroquinoline demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-Chloro Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro derivative | Staphylococcus aureus | 0.39 µg/mL |

| 5-Chloro derivative | Escherichia coli | 64 µg/mL |

| 5-Chloro derivative | Pseudomonas aeruginosa | 16 µg/mL |

Studies have shown that these compounds can inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria. This inhibition disrupts the bacterial cell cycle, leading to cell death. For instance, a study highlighted the binding affinity of these compounds to the DNA gyrase enzyme in E. coli, demonstrating effective inhibition at micromolar concentrations .

Anticancer Activity

The anticancer potential of 5-chloro derivatives has been evaluated using various cancer cell lines, with significant findings reported in studies involving the MCF-7 breast cancer cell line.

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| Compound 7b | 10 ± 2 | Higher activity |

| Compound 8a | 15 ± 3 | Comparable |

The cytotoxic effects of these compounds were assessed using the MTT assay, revealing that certain derivatives exhibited higher activity than the reference drug Doxorubicin. The mechanism of action appears to involve apoptosis induction through pathways that activate caspases and disrupt mitochondrial function .

Antimicrobial Efficacy Study

A study conducted on various quinoline derivatives demonstrated significant reductions in mortality rates in mice infected with systemic bacterial infections when treated with specific derivatives of the compound. The results underscored the potential of these compounds as therapeutic agents against antibiotic-resistant bacteria.

Anticancer Screening

In a comparative analysis involving synthesized compounds against MCF-7 cells, researchers observed that modifications at the molecular level significantly enhanced anticancer activity. This led to further exploration of structure-activity relationships, aiming to optimize the efficacy of these compounds for clinical applications .

The biological activity of 5-chloro derivatives is primarily attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation:

DNA Gyrase Inhibition : Compounds have been shown to bind effectively to the DNA gyrase enzyme, disrupting bacterial DNA replication processes.

Apoptosis Induction : In cancer cells, these compounds may trigger apoptosis through pathways involving caspase activation and mitochondrial dysfunction, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and what are their critical reaction parameters?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted quinoline precursors. For example, a general procedure involves refluxing 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with chloro-substituted arylvinyl derivatives in dimethylformamide (DMF) and triethylamine. Key parameters include reaction temperature (typically 80–100°C), anhydrous conditions, and purification via recrystallization using ethanol or aqueous HCl . Yields depend on substituent reactivity and stoichiometric ratios.

Q. How is 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid characterized structurally and analytically?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy : and NMR to identify aromatic protons, carbonyl groups, and chlorine substituents.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected molecular weight: ~239.6 g/mol based on analogous compounds).

- HPLC : Purity assessment (≥95% by area normalization) .

- Physical properties (e.g., melting point) are often omitted in literature, necessitating empirical determination .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific GHS data are unavailable, general precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Avoidance of inhalation/contact via fume hoods and closed systems.

- Emergency measures: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How do substituent variations at the quinoline core influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl at position 5) enhance bioactivity by increasing electrophilicity. For example, chloro-substituted derivatives exhibit improved binding to enzymatic targets (e.g., HIV-1 integrase in related compounds) . Advanced SAR requires:

- Computational modeling (docking studies).

- Functional assays (e.g., enzyme inhibition, cytotoxicity).

- Comparative analysis with non-chlorinated analogs .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Discrepancies arise from purity differences or solvent systems. To address this:

- Perform thermogravimetric analysis (TGA) for stability assessment.

- Use standardized solvents (e.g., DMSO for solubility screens).

- Cross-validate data via orthogonal methods (e.g., X-ray crystallography for definitive structure confirmation) .

Q. What are the mechanistic insights into the compound’s reactivity under oxidative conditions?

- Methodological Answer : The 2-oxo-1,2-dihydroquinoline scaffold undergoes oxidation at the carbonyl group. For example, potassium permanganate oxidizes the dihydroquinoline ring to a carboxylic acid derivative. Mechanistic studies require:

- Monitoring via in-situ IR spectroscopy.

- Isolation of intermediates (e.g., quinoline epoxides).

- Computational analysis (DFT) to map reaction pathways .

Q. How can synthetic yields be optimized for large-scale academic research (>10 mmol)?

- Methodological Answer : Scale-up challenges include byproduct formation and solvent volume. Optimization strategies:

- Use microwave-assisted synthesis to reduce reaction time.

- Replace DMF with greener solvents (e.g., PEG-400) to simplify purification.

- Employ flow chemistry for consistent mixing and temperature control .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.